Adenosine-5'-[lysyl-phosphate]
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H26N7O8P |
|---|---|
Molecular Weight |
475.39 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2,6-diaminohexanoate |
InChI |
InChI=1S/C16H26N7O8P/c17-4-2-1-3-8(18)16(26)31-32(27,28)29-5-9-11(24)12(25)15(30-9)23-7-22-10-13(19)20-6-21-14(10)23/h6-9,11-12,15,24-25H,1-5,17-18H2,(H,27,28)(H2,19,20,21)/t8-,9+,11+,12+,15+/m0/s1 |
InChI Key |
RZWIOOBQBMRZTQ-OPYVMVOTSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)[C@H](CCCCN)N)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CCCCN)N)O)O)N |
Synonyms |
lysyl adenylate lysyladenylate |
Origin of Product |
United States |
Enzymatic Synthesis and Biogenesis Pathways
Lysyl-tRNA Synthetase Catalysis of Adenosine-5'-[lysyl-phosphate] Formation
The principal enzyme responsible for the synthesis of Adenosine-5'-[lysyl-phosphate] is Lysyl-tRNA synthetase (LysRS). nih.gov This enzyme is essential for ensuring the fidelity of protein translation by attaching the amino acid lysine (B10760008) to its cognate transfer RNA (tRNA). nih.gov The formation of the lysyl-adenylate intermediate is the first step in this crucial biological process. ebi.ac.uknih.gov Lysyl-tRNA synthetases are unique as they exist in two unrelated structural classes, Class I and Class II, which evolved convergently to perform the same function. pnas.orgnih.gov Both classes catalyze the formation of Adenosine-5'-[lysyl-phosphate], albeit with some mechanistic differences. nih.gov
Substrate Recognition and Binding by Lysyl-tRNA Synthetase
The accurate synthesis of Adenosine-5'-[lysyl-phosphate] begins with the specific recognition and binding of the substrates, L-lysine (B1673455) and adenosine (B11128) triphosphate (ATP), by the LysRS active site. The enzyme's active site is precisely shaped to accommodate these molecules, ensuring high fidelity. ebi.ac.uknih.gov
Crystal structures of Escherichia coli LysRS (a Class II enzyme) have provided detailed "snapshots" of the active site during substrate binding. ebi.ac.uknih.govpdbj.org These studies reveal that a number of highly conserved amino acid residues and three metal ions are responsible for coordinating the substrates and stabilizing the subsequent transition state. ebi.ac.uknih.gov Upon adenine (B156593) binding, a loop near the catalytic pocket, which is disordered in the lysine-bound structure, becomes ordered, highlighting a conformational change crucial for the reaction. ebi.ac.uknih.govpdbj.org
A key distinction between the two classes of LysRS lies in their dependence on tRNA for substrate recognition and activation.
Class I LysRS: These enzymes, found in some archaea and bacteria, exhibit tRNA-dependent lysine activation. pnas.orgnih.govaars.online This means that tRNALys must bind to the enzyme before the adenylation of lysine can occur. nih.gov
Class II LysRS: Found in all other organisms, including most bacteria and all eukaryotes, these enzymes can activate lysine to form the lysyl-adenylate intermediate in the absence of tRNA. nih.gov
Despite these differences in the initial activation step, both classes of LysRS recognize the same identity elements on the tRNALys molecule, namely the anticodon and the discriminator base. pnas.orgnih.govnih.gov
| Feature | Class I LysRS | Class II LysRS |
| Organism Distribution | Certain archaea and bacteria pnas.orgnih.gov | Most bacteria, all eukaryotes nih.gov |
| Lysine Activation | tRNA-dependent pnas.orgnih.govaars.online | tRNA-independent nih.gov |
| tRNA Recognition Elements | Anticodon and discriminator base pnas.orgnih.gov | Anticodon and discriminator base pnas.orgnih.gov |
Adenylation Reaction Mechanism
The formation of Adenosine-5'-[lysyl-phosphate] is an adenylation reaction, a type of post-translational modification where an adenosine monophosphate (AMP) moiety is covalently attached to a molecule. wikipedia.orgwikibooks.org In this specific case, the carboxyl group of lysine attacks the α-phosphate of ATP. ebi.ac.uknih.gov This nucleophilic attack results in the formation of a mixed anhydride (B1165640) bond, linking the carboxyl group of lysine to the phosphate (B84403) group of AMP, and the release of pyrophosphate (PPi). ebi.ac.uknih.govpdbj.org
The reaction can be summarized as: L-lysine + ATP ⇌ Adenosine-5'-[lysyl-phosphate] + PPi
The active site of LysRS is structured to optimally position the substrates for this nucleophilic attack. ebi.ac.uknih.gov While no specific amino acid residues are directly involved in the catalysis, the conserved residues and metal ions within the active site play a crucial role in stabilizing the pentavalent transition state that forms during the reaction. ebi.ac.uknih.gov The energy required for this reaction is derived from the hydrolysis of ATP. ebi.ac.uknih.gov
Role of ATP and Lysine in Product Formation
Both ATP and lysine are essential substrates for the canonical synthesis of Adenosine-5'-[lysyl-phosphate] by LysRS. ebi.ac.uknih.gov
ATP (Adenosine Triphosphate): Serves a dual role. It is the source of the AMP (adenosine monophosphate) moiety that is transferred to lysine. ebi.ac.uknih.gov The hydrolysis of ATP's high-energy phosphoanhydride bond provides the necessary energy to drive the formation of the lysyl-adenylate intermediate. ebi.ac.uknih.gov
Lysine: As the specific amino acid substrate, its carboxyl group acts as the nucleophile that attacks the ATP molecule. ebi.ac.uknih.gov The accuracy of protein synthesis relies on the high specificity of LysRS for lysine over other amino acids. nih.gov
The formation of the lysyl-adenylate is the first of a two-step reaction catalyzed by LysRS. ebi.ac.uknih.gov The second step involves the transfer of the activated lysyl group from the adenylate to the 3'-hydroxyl group of the terminal adenosine of its cognate tRNA, forming lysyl-tRNA and releasing AMP. ebi.ac.uknih.gov
Alternative Adenylylation Pathways and Enzymes
While LysRS is the primary enzyme for synthesizing Adenosine-5'-[lysyl-phosphate] for protein synthesis, adenylylation is a broader post-translational modification that can be catalyzed by other enzymes and occur on different amino acid residues. wikipedia.orgacs.orgacs.org
Formation of N-Adenylylated Proteins and Related Derivatives
Protein adenylylation, also termed AMPylation, involves the covalent attachment of an AMP molecule to the side chain of a protein, typically on a tyrosine or threonine residue, via a phosphodiester linkage. acs.orgacs.org This process is catalyzed by enzymes known as adenylyltransferases or AMPylators. wikipedia.org
This modification is distinct from the formation of the lysyl-adenylate intermediate, which is a mixed anhydride. N-adenylylation can also occur on histidine and lysine residues. wikipedia.org These modifications play significant roles in cellular signaling and regulation. acs.orgacs.org For instance, the adenylylation of mammalian Rho and Rab proteins by bacterial factors is a key event during infections. acs.orgacs.org
Some enzymes can catalyze the synthesis of related adenosine derivatives. For example, rat liver plasma membranes can catalyze the formation of adenosine 5'-phosphoroglycerol from ATP and glycerol. nih.gov
Non-Canonical Adenylation Mechanisms
Beyond the canonical pathways, there are non-canonical mechanisms for adenylation. For instance, some aminoacyl-tRNA synthetases have editing mechanisms to correct the misactivation of non-cognate amino acids. nih.gov This can involve the hydrolysis of the incorrect aminoacyl adenylate before it is transferred to the tRNA. nih.gov
Additionally, research has identified non-canonical nonribosomal peptide synthetases (NRPSs) that utilize adenylation domains with broader substrate specificity. plos.org These enzymes are involved in the biosynthesis of various secondary metabolites. plos.org
Furthermore, some enzymes can synthesize diadenosine tetraphosphate (B8577671) (Ap4A) from ATP and AMP, a reaction that in some cases does not require the aminoacyl-adenylate intermediate. nih.govacs.org For example, rat liver lysyl-tRNA synthetase can synthesize Ap4A, and this synthesis is stimulated by zinc and does not require lysine. nih.govacs.org
Recent discoveries have also highlighted the existence of non-canonical RNA capping, where various molecules, including NAD+ and FAD, can be attached to the 5' end of RNA. royalsocietypublishing.orgroyalsocietypublishing.org While distinct from the formation of Adenosine-5'-[lysyl-phosphate], these findings expand our understanding of the diverse roles of adenylylation and related modifications in the cell.
Kinetic Parameters of Adenosine-5'-[lysyl-phosphate] Synthesis
The synthesis of Adenosine-5'-[lysyl-phosphate] is subject to standard enzyme kinetics, and its parameters have been studied in various organisms.
The forward rate constant for the rate-determining step in the formation of the lysyl-adenylate complex was determined to be 45.7 s-1 for L-lysine at 30°C and pH 8.0. nih.gov This rate can be influenced by analogues of L-lysine, with L-lysine amide showing a significantly larger forward rate constant of 221 s-1 under the same conditions. nih.gov
The kinetic parameters for the amino acid activation step (formation of Adenosine-5'-[lysyl-phosphate]) have also been determined for pyrrolysyl-tRNA synthetase (PylRS), a related enzyme. For its native substrate, pyrrolysine, the Michaelis constant (Km) is approximately 50 µM, with a catalytic turnover (kcat) of 0.1–0.3 s-1. pnas.org While not directly for LysRS, these values provide a comparative context for the efficiency of aminoacyl-adenylate formation.
| Substrate | Forward Rate Constant (kforward) (s-1) | Conditions | Reference |
|---|---|---|---|
| L-Lysine | 45.7 ± 4.6 | pH 8.0, 30°C | nih.gov |
| L-Lysine Hydroxamate | 14.5 ± 1.7 | pH 8.0, 30°C | nih.gov |
| L-Lysine Amide | 221 ± 7 | pH 8.0, 30°C | nih.gov |
Several factors can modulate the enzymatic production of Adenosine-5'-[lysyl-phosphate] by LysRS:
Substrate Concentration: The rate of formation is dependent on the concentrations of both L-lysine and ATP, following Michaelis-Menten kinetics. nih.govnih.gov
pH: The activity of LysRS is pH-dependent. For example, the kinetic studies on B. stearothermophilus LysRS were conducted at an optimal pH of 8.0. nih.gov
Cofactors: Divalent cations, particularly Mg2+, are essential cofactors for the activity of LysRS and the formation of the lysyl-adenylate intermediate. nih.gov Zinc (Zn2+) has also been shown to stimulate the synthesis of Ap4A by rat liver LysRS, a reaction that proceeds via the lysyl-adenylate intermediate. nih.govnih.gov
Inhibitors: The formation of Adenosine-5'-[lysyl-phosphate] can be inhibited by various molecules. Pyrophosphate (PPi), a product of the reaction, can act as an inhibitor. nih.gov The presence of pyrophosphatase, which hydrolyzes PPi, can therefore enhance the net formation of the lysyl-adenylate. nih.gov Ap4A, the synthesis of which is also catalyzed by LysRS, can act as a competitive inhibitor for ATP in the aminoacylation reaction. nih.gov
Post-Translational Modifications: In humans, LysRS can be phosphorylated on serine 207 (Ser207). target.re.kroup.com This phosphorylation event triggers a conformational change in the enzyme that reduces its canonical tRNA aminoacylation activity but stimulates the synthesis of Ap4A. oup.com This suggests that phosphorylation can shift the catalytic output of the enzyme, thereby influencing the fate of the Adenosine-5'-[lysyl-phosphate] intermediate.
Complex Formation: In higher eukaryotes, LysRS is often found as part of a multi-aminoacyl-tRNA synthetase complex (MSC). oup.compnas.org The association within this complex can affect the enzyme's activity. Free lysyl-tRNA synthetase dissociated from the complex has been shown to be more active in Ap4A synthesis than when it is part of the complex. nih.gov
| Factor | Effect | Reference |
|---|---|---|
| L-Lysine Concentration | Increases rate up to saturation | nih.govnih.gov |
| ATP Concentration | Increases rate up to saturation | nih.govnih.gov |
| pH | Activity is pH-dependent (optimum around 8.0 for some species) | nih.gov |
| Mg2+ | Essential cofactor | nih.gov |
| Zn2+ | Stimulates related Ap4A synthesis | nih.govnih.gov |
| Pyrophosphate (PPi) | Inhibitor | nih.gov |
| Ap4A | Competitive inhibitor for ATP | nih.gov |
| Phosphorylation (on Ser207 in humans) | Reduces aminoacylation, stimulates Ap4A synthesis | target.re.kroup.com |
| Association in MSC | Can decrease activity compared to free enzyme | nih.gov |
Molecular Function and Biological Significance
Central Role in Protein Biosynthesis
The formation of Adenosine-5'-[lysyl-phosphate] constitutes the first step of the aminoacylation reaction. nih.govnih.gov In this activation step, the carboxyl group of a lysine (B10760008) molecule performs a nucleophilic attack on the α-phosphate of an adenosine (B11128) triphosphate (ATP) molecule. nih.govebi.ac.uk This reaction, which occurs within the active site of LysRS, results in the formation of the lysyl-adenylate intermediate and the release of inorganic pyrophosphate (PPi). nih.govnih.gov
The reaction can be summarized as: L-Lysine (B1673455) + ATP ⇌ Adenosine-5'-[lysyl-phosphate] + PPi
This activation step is crucial as it energizes the lysine, forming a high-energy bond that will facilitate the subsequent transfer of the lysyl moiety to the tRNA. Crystal structures of LysRS have provided "snapshots" of this process, revealing a highly organized active site that positions the substrates optimally for the reaction. nih.govebi.ac.uk Conserved amino acid residues and metal ions within the active site coordinate the substrates and stabilize the pentavalent transition state, ensuring the efficient formation of the lysyl-adenylate. nih.govebi.ac.uk
In the second step of the aminoacylation reaction, the activated lysine residue is transferred from the Adenosine-5'-[lysyl-phosphate] intermediate to the 3'-hydroxyl group of the terminal adenosine (at position A76) of the cognate lysine tRNA (tRNALys). oup.com This results in the formation of lysyl-tRNALys (Lys-tRNALys) and the release of adenosine monophosphate (AMP). researchgate.net
The reaction is as follows: Adenosine-5'-[lysyl-phosphate] + tRNALys ⇌ Lys-tRNALys + AMP
The newly synthesized Lys-tRNALys is then released from the enzyme and can participate in protein synthesis by delivering the lysine to the ribosome. Structural studies have shown that the process is highly ordered. For instance, in human LysRS, the docking of the tRNA's acceptor end into the active site is contingent upon the formation of the lysyl-adenylate intermediate and the release of the pyrophosphate byproduct. oup.com This ensures the reaction proceeds in a forward direction and prevents non-productive binding.
Regulatory Aspects of Adenosine-5'-[lysyl-phosphate] Metabolism
The metabolism of Adenosine-5'-[lysyl-phosphate] is not solely confined to protein synthesis. The intermediate and the enzyme that produces it, LysRS, are integrated into broader cellular regulatory circuits, connecting protein synthesis with other vital cellular processes.
While direct feedback inhibition by Adenosine-5'-[lysyl-phosphate] on LysRS is not a primary regulatory mechanism, its fate is tightly controlled. The intermediate can be channeled into alternative pathways, which in turn regulate cellular activities. A key non-canonical function of LysRS is the synthesis of the signaling molecule diadenosine tetraphosphate (B8577671) (Ap4A). researchgate.netbiocon.re.kr This occurs when the enzyme-bound lysyl-AMP intermediate reacts with a second molecule of ATP instead of tRNALys. nih.gov
Adenosine-5'-[lysyl-phosphate] + ATP → Ap4A + L-Lysine
This functional switch is regulated by post-translational modifications. For example, in response to immunological stimuli, human LysRS can be phosphorylated on a specific serine residue (Ser207). nih.govfrontiersin.org This phosphorylation event causes a conformational change in the enzyme, reducing its affinity for tRNALys and enhancing its Ap4A synthesis activity. nih.gov This effectively redirects the flux of the Adenosine-5'-[lysyl-phosphate] intermediate from a translational role to a signaling role. Ap4A itself acts as a second messenger in various processes, including the regulation of transcription and immune responses, such as curbing STING-dependent inflammation. frontiersin.orgau.dknih.gov
Furthermore, the Adenosine-5'-[lysyl-phosphate] intermediate itself has been identified as a substrate for Histidine Triad (B1167595) Nucleotide Binding (Hint) proteins. nih.gov This interaction suggests a potential regulatory role for Hint proteins in modulating the levels of the lysyl-adenylate or influencing the activity of LysRS. nih.gov
The alternative fate of Adenosine-5'-[lysyl-phosphate]—the synthesis of Ap4A—also reflects the cellular energy state. This reaction consumes a second ATP molecule, further linking LysRS activity to cellular ATP pools. nih.gov The production of Ap4A by LysRS has been implicated in regulating glucose metabolism, cell proliferation, and stress responses, highlighting how the enzyme uses the lysyl-adenylate intermediate to translate information about amino acid and energy availability into specific signaling outputs. biocon.re.kr
Implications in Bacterial and Eukaryotic Systems
Lysyl-tRNA synthetases are divided into two structurally unrelated classes, Class I and Class II, which have different distributions across the domains of life and distinct mechanistic features related to the formation of Adenosine-5'-[lysyl-phosphate]. nih.govpnas.org
Class II LysRS is found in most bacteria and all eukaryotes. nih.gov These enzymes catalyze the activation of lysine to form Adenosine-5'-[lysyl-phosphate] in a tRNA-independent manner. The enzyme first binds lysine and ATP to form the lysyl-adenylate intermediate, which then waits for the cognate tRNA to bind for the subsequent transfer step. nih.govpnas.org
Class I LysRS is present in most archaea and a small number of bacteria. nih.gov A key mechanistic difference is that these enzymes require the binding of tRNALysbefore they can catalyze the formation of Adenosine-5'-[lysyl-phosphate]. nih.govpnas.org This tRNA-dependent activation is a feature shared with a few other Class I aminoacyl-tRNA synthetases. pnas.org
This fundamental difference implies that in organisms with Class I LysRS, the formation of the lysyl-adenylate intermediate is more directly coupled to the availability of its ultimate acceptor, the tRNA.
In eukaryotes, the regulation of LysRS and its intermediate is further complicated by the enzyme's incorporation into a large multi-tRNA synthetase complex (MSC). nih.govpnas.org This complex is thought to act as a reservoir for synthetases, controlling their canonical and non-canonical functions. pnas.orgoup.com Phosphorylation can trigger the release of LysRS from the MSC, allowing it to translocate to the nucleus and switch its function from translation to Ap4A synthesis, thereby influencing gene transcription. nih.govfrontiersin.org This level of regulation via a stable, high-order complex appears to be a feature specific to higher eukaryotes. pnas.org
Comparative Analysis of Lysyl-tRNA Synthetases across Organisms
Lysyl-tRNA synthetases are unique among the aminoacyl-tRNA synthetases as they exist in two distinct and evolutionarily unrelated forms: Class I and Class II. oup.comnih.gov This dual existence provides a compelling case of convergent evolution, where unrelated proteins have evolved to perform the same essential function. oup.comnih.gov
The distribution of these two classes of LysRS varies significantly across the domains of life. Class II LysRS (LysRS2) is the most common form, found in most bacteria and all eukaryotes. oup.comnih.gov In contrast, Class I LysRS (LysRS1) is predominantly found in most archaea and a limited number of bacterial groups, such as spirochetes. oup.comebi.ac.ukoup.com The presence of an archaeal-type Class I LysRS in some pathogenic bacteria, like Borrelia burgdorferi, the causative agent of Lyme disease, highlights a significant evolutionary divergence from their eukaryotic hosts, which exclusively possess Class II LysRS. oup.com
Structurally, the two classes are fundamentally different. Class I LysRS enzymes feature a catalytic domain with a characteristic Rossmann fold, which includes conserved HIGH and KMSKS motifs involved in ATP binding. plos.orgpnas.org Conversely, Class II LysRS enzymes possess a unique anti-parallel β-sheet fold flanked by α-helices within their catalytic domain, characterized by three other conserved sequence motifs. ebi.ac.ukebi.ac.ukrcsb.org
A key functional distinction lies in the mechanism of amino acid activation. Class II LysRS follows the canonical two-step reaction where lysine is first activated by ATP to form the enzyme-bound lysyl-adenylate intermediate (Adenosine-5'-[lysyl-phosphate]), which is then transferred to the cognate tRNA. rcsb.orgnih.gov In contrast, most Class I LysRS, including those for lysine, arginine, and glutamine, require the presence of their cognate tRNA to catalyze the formation of the aminoacyl-adenylate intermediate. plos.orgoup.comnih.gov This tRNA-dependent activation is a hallmark of several Class I enzymes. plos.orgnih.gov
Despite these structural and mechanistic differences, both classes of LysRS recognize the same substrates: L-lysine and tRNALys. oup.comnih.gov They both identify the same key features on the tRNALys molecule, namely the anticodon loop and the discriminator base at position 73. nih.govplos.org This functional convergence underscores the strong selective pressure to maintain the fidelity of protein synthesis.
| Characteristic | Class I LysRS | Class II LysRS |
|---|---|---|
| Distribution | Predominantly in Archaea and some Bacteria (e.g., Spirochetes) oup.comebi.ac.uk | Most Bacteria and all Eukarya oup.comnih.gov |
| Catalytic Domain Structure | Rossmann fold plos.orgpnas.org | Anti-parallel β-sheet fold flanked by α-helices ebi.ac.ukebi.ac.uk |
| Amino Acid Activation | tRNA-dependent plos.orgnih.gov | tRNA-independent rcsb.orgnih.gov |
| tRNA Binding | Approaches acceptor helix from the minor groove side plos.orgresearchgate.net | Approaches acceptor helix from the major groove side plos.orgresearchgate.net |
| Oligomeric State | Typically monomeric aars.online | Typically dimeric or multimeric ebi.ac.uk |
Specificity and Evolutionary Conservation of the Adenylation Domain
The adenylation domain of LysRS is responsible for the highly specific recognition of lysine and its subsequent activation with ATP to form Adenosine-5'-[lysyl-phosphate]. The active site architecture ensures that only lysine is selected, preventing the incorporation of incorrect amino acids into proteins.
In Class II LysRS, such as the well-studied LysU from Escherichia coli, the active site is shaped to precisely position the substrates for the nucleophilic attack of the lysine's carboxylate group on the α-phosphate of ATP. rcsb.orgnih.gov Structural studies reveal that the binding of lysine involves an extensive network of hydrogen bonds and polar interactions. rcsb.org Specifically, the ε-amino group of the lysine side chain often forms a crucial salt bridge with a conserved glutamate (B1630785) residue (e.g., Glu428 in E. coli LysU). rcsb.org The aliphatic portion of the lysine side chain is typically nestled within a hydrophobic pocket, often involving aromatic residues like tyrosine and phenylalanine that stack against it. oup.com For instance, in human LysRS, the lysine sidechain is positioned between Y341 and Y499, while the ε-amino group interacts with E501. oup.com
The binding of ATP is also a highly conserved process. In Class II enzymes, the adenine (B156593) base of ATP is stabilized by stacking interactions with a phenylalanine residue and through interactions with a conserved "arginine tweezer" motif. oup.com A number of highly conserved amino acids and several metal ions, typically magnesium, coordinate the substrates and stabilize the pentavalent transition state of the adenylation reaction. ebi.ac.uknih.gov Although no specific residues are directly involved in the catalysis, their precise positioning of the substrates is essential for the reaction to proceed. ebi.ac.uknih.gov
The evolutionary conservation of these key residues within the adenylation domain across different species and even between the two classes highlights their critical role in maintaining the fidelity of lysine activation. For example, the motif 2 residues E325 and H331 in human LysRS, which are involved in coordinating the tRNA, are conserved across both prokaryotes and eukaryotes. oup.comresearchgate.net This conservation underscores a common evolutionary pressure to accurately synthesize Adenosine-5'-[lysyl-phosphate] and, by extension, to ensure the correct translation of the genetic code.
| Substrate | Interacting Residue Type | Interaction | Example Enzyme and Residue | Reference |
|---|---|---|---|---|
| L-Lysine | Glutamate | Ionic interaction with ε-amino group | E. coli LysU (Glu428), Human LysRS (E501) | oup.comrcsb.org |
| Aromatic (Tyr, Phe) | Hydrophobic interaction with aliphatic side chain | Human LysRS (Y341, Y499) | oup.com | |
| ATP | Phenylalanine | Pi-stacking with adenine base | Human LysRS (F335) | oup.com |
| Arginine | "Arginine tweezer" interaction with adenine base | Human LysRS (R323, R553) | oup.com |
Structural Biology and Molecular Recognition
Crystal Structures of Lysyl-tRNA Synthetase-Adenosine-5'-[lysyl-phosphate] Complexes
Direct crystallization of LysRS with the authentic adenosine-5'-[lysyl-phosphate] intermediate is challenging. Consequently, researchers have successfully determined the crystal structures of LysRS from various organisms, such as Escherichia coli, Thermus thermophilus, and Bacillus stearothermophilus, in complex with stable analogues. nih.govnih.govoup.com These analogues, including 5'-O-[N-(l-Lysyl)sulphamoyl] adenosine (B11128) (LysSA) and the adenylate of l-lysine (B1673455) hydroxamate, mimic the lysyl-adenylate intermediate, providing crucial insights into its binding and the enzyme's mechanism. oup.comnih.gov
Crystal structures reveal that the active site of LysRS is a highly organized pocket designed to precisely position the substrates—lysine (B10760008) and ATP—for the nucleophilic attack that forms the adenylate. nih.gov The active site is located in the C-terminal catalytic domain, which is characteristic of class II synthetases and is based on a six-stranded anti-parallel β-sheet. rcsb.orgembopress.orgnih.gov
The active site can be conceptually divided into three pockets that accommodate the L-lysine, the ATP, and the 3'-CCA end of the tRNA, respectively. oup.com The binding of the lysyl-adenylate (or its analogue) occurs in a deep, hydrophobic pocket. pnas.org The adenine (B156593) base of the intermediate is secured through interactions with specific residues, while the lysine moiety is held in place by a network of hydrogen bonds and polar interactions. nih.govrcsb.org For instance, in E. coli LysU, the side-chain amino group of the bound lysine forms a key salt bridge with the residue Glu428. rcsb.orgnih.gov A number of highly conserved amino acids and metal ions are responsible for coordinating the substrates and stabilizing the transition state. nih.gov
The binding of substrates, particularly the formation of the lysyl-adenylate intermediate, induces significant conformational changes in LysRS. nih.govresearchgate.net Studies comparing the unliganded (apo) enzyme with substrate-bound forms show a "closing up" of the active site. acs.orgnih.gov
Upon binding lysine, a reorganization of the active site is triggered. This involves the ordering of two flexible loops (residues 215–217 and 444–455 in E. coli LysS) and a conformational change in another loop (residues 393–409). acs.orgnih.gov Furthermore, a larger-scale change occurs, involving the rotation of a 4-helix bundle domain by approximately 10 degrees. acs.orgnih.gov The subsequent binding of the adenine moiety from ATP or the adenylate intermediate causes another loop near the catalytic pocket, which is disordered in the lysine-bound structure, to become ordered. nih.govembopress.org These dynamic changes are crucial for catalysis, ensuring the substrates are correctly oriented and shielding the reactive intermediate from hydrolysis.
Table 1: Conformational Changes in E. coli LysS Upon Substrate Binding
| Enzyme State | Structural Change | Affected Residues/Domains | Consequence | Reference |
|---|---|---|---|---|
| Lysine Binding | Loop ordering | 215-217, 444-455 | Reorganization of active site | acs.org, nih.gov |
| Loop conformation change | 393-409 | Reorganization of active site | acs.org, nih.gov | |
| Domain rotation | 4-helix bundle domain (~10°) | Closing of the active site | acs.org, nih.gov | |
| Adenylate Binding | Loop ordering | Catalytic pocket loop | Stabilizes intermediate | nih.gov |
Specific Interactions Governing Adenosine-5'-[lysyl-phosphate] Recognition
The high fidelity of the aminoacylation reaction depends on the precise recognition of the lysyl-adenylate intermediate within the active site. This is achieved through a combination of specific molecular interactions.
An extensive network of hydrogen bonds is critical for anchoring the lysyl-adenylate intermediate. rcsb.org In human LysRS, the adenine base is recognized by motif 2 residues. oup.com The α-amino group and the carboxylate group of the lysine substrate are involved in hydrogen bonds that trigger the initial conformational changes. acs.org Specifically, in E. coli LysS, the α-amino group interacts with the carbonyl oxygen of Gly216, and the carboxylate group interacts with the side chain of Arg262. acs.org The lysyl moiety of the adenylate is further stabilized by interactions with the enzyme; for example, the ε-amino group of lysine is specifically recognized through multiple hydrogen bonds. pnas.org
Comparison with Related Aminoacyl-Adenylates
LysRS is a member of the class IIb subfamily of aaRSs, which also includes aspartyl-tRNA synthetase (AspRS) and asparaginyl-tRNA synthetase (AsnRS). embopress.orgoup.com These enzymes share significant structural homology, particularly in their catalytic domains. rcsb.orgnih.gov A comparison of their active sites reveals both conserved features and key differences that determine substrate specificity.
A key distinction between class I and class II synthetases is the conformation of the bound adenylate. Class II enzymes, including LysRS, bind ATP and the resulting aminoacyl-adenylate in a bent conformation. researchgate.netembopress.org This contrasts with class I synthetases, which bind their substrates in an extended conformation. researchgate.net This fundamental difference in binding mode dictates how the acceptor stem of the tRNA approaches the active site for the second step of the reaction. researchgate.net For example, structural comparisons between the isoleucyl-adenylate bound to the class I Isoleucyl-tRNA synthetase (IleRS) and the lysyl-adenylate analogue in LysRS highlight these distinct recognition modes. nih.gov
Table 2: Comparison of Aminoacyl-Adenylate Recognition Features
| Feature | Class IIb (e.g., LysRS, AspRS, AsnRS) | Class I (e.g., IleRS, TyrRS, LeuRS) | Reference |
|---|---|---|---|
| Enzyme Subfamily | LysRS, AspRS, AsnRS | IleRS, TyrRS, LeuRS | oup.com, embopress.org |
| ATP/Adenylate Conformation | Bent | Extended | researchgate.net |
| Catalytic Domain Fold | Anti-parallel β-sheet | Rossmann fold | embopress.org |
| Key Active Site Motifs | Motifs 1, 2, 3 | HIGH, KMSKS | researchgate.net |
| tRNA Approach | Major groove of acceptor stem | Minor groove of acceptor stem | researchgate.net |
Structural Similarities and Differences
The structure of Adenosine-5'-[lysyl-phosphate] is a hybrid molecule, combining features of both adenosine monophosphate (AMP) and the amino acid lysine. pdbj.org This unique composition allows it to be specifically recognized within the active site of its cognate enzyme. Crystal structures of LysRS complexed with lysyl-adenylate provide detailed "snapshots" of the molecule's conformation when bound to the enzyme. ebi.ac.ukpdbj.org
The molecule consists of an adenosine moiety linked via a 5'-phosphate group to the carboxyl group of lysine, forming a high-energy mixed anhydride (B1165640) bond. ebi.ac.ukpdbj.org This structure shares similarities with ATP, the precursor molecule, particularly in the adenosine and phosphate (B84403) components. However, the replacement of the pyrophosphate group of ATP with the amino acid lysine is a critical difference that defines its role as an aminoacyl-adenylate intermediate. ebi.ac.uknih.gov
Within the enzyme's active site, the substrates are positioned for the nucleophilic attack of the lysine carboxylate on the alpha-phosphate of ATP. ebi.ac.uk The resulting lysyl-adenylate intermediate is stabilized by interactions with highly conserved amino acid residues and metal ions. ebi.ac.uk For instance, in human LysRS (h-LysRS), the formation of the lysyl-adenylate intermediate and the subsequent release of the pyrophosphate byproduct are ordered structural steps that must occur before the tRNA's acceptor stem can dock for the second part of the reaction. nih.govoup.com
The table below summarizes the key structural features of Adenosine-5'-[lysyl-phosphate] in comparison to related molecules.
| Feature | Adenosine-5'-[lysyl-phosphate] | Adenosine Triphosphate (ATP) | Adenosine Monophosphate (AMP) |
| Core Structure | Adenosine, Ribose, Phosphate, Lysine | Adenosine, Ribose, Triphosphate | Adenosine, Ribose, Monophosphate |
| Key Bond | High-energy mixed anhydride (phospho-carboxylate) | High-energy phosphoanhydride | Phosphoester |
| Terminal Group | ε-amino group of lysine side chain | Gamma-phosphate | 5'-phosphate |
| Role | Activated intermediate in tRNA aminoacylation | Energy currency, precursor for adenylation | Signaling molecule, component of RNA ebi.ac.uk |
| Enzyme-Bound Conformation | Stabilized in LysRS active site for tRNA transfer ebi.ac.uk | Binds to LysRS active site for adenylation reaction ebi.ac.uk | A product of the adenylation step |
This table provides a simplified comparison of the structural and functional characteristics of Adenosine-5'-[lysyl-phosphate] and related nucleotides.
Enzyme Specificity Determinants for Different Amino Acids
The accurate attachment of lysine to its corresponding tRNA is guaranteed by the high specificity of lysyl-tRNA synthetases (LysRS). A unique feature of the lysine system is the existence of two unrelated classes of LysRS enzymes: class I (LysRS1) and class II (LysRS2). nih.govpnas.org These two enzyme families have evolved different structural solutions to recognize lysine and discriminate against other non-cognate amino acids. chapman.edu
Class I LysRSs are found in most archaea and some bacteria, while class II enzymes are present in all other organisms, including most bacteria and eukaryotes. nih.govpnas.org Despite their different evolutionary origins and active site topologies—class I enzymes have a Rossmann fold while class II enzymes feature an anti-parallel β-fold—both classes recognize the same amino acid. nih.gov
The specificity for the lysine side chain is a critical checkpoint. The active sites of both LysRS classes are shaped to accommodate the long, flexible, and positively charged side chain of lysine. However, they differ in their ability to reject lysine analogs. For example, the naturally occurring lysine analog S-(2-aminoethyl)-l-cysteine (thialysine) is a potent inhibitor and substrate for class II LysRS but is poorly recognized by class I LysRS. pnas.org This difference in recognition provides a basis for the displacement of class II by class I LysRS in certain organisms, potentially as a defense mechanism against the incorporation of toxic analogs. pnas.org
Studies comparing the two enzyme classes have revealed the molecular basis for this differential specificity:
Class I LysRS (e.g., from Borrelia burgdorferi) : Possesses a more constrained lysine-binding site. It effectively discriminates against analogs like S-(2-aminoethyl)-l-cysteine. pnas.orgchapman.edu
Class II LysRS (e.g., from Escherichia coli) : Has a more open lysine-binding site, which makes it more susceptible to binding and activation of certain lysine analogs. ebi.ac.ukchapman.edu Conserved aromatic residues in the active sites of the two classes play fundamentally different roles in substrate recognition. chapman.edu
The table below outlines the key determinants of enzyme specificity for lysine in the two classes of LysRS.
| Specificity Determinant | Class I LysRS | Class II LysRS |
| Active Site Fold | Rossmann fold nih.gov | Anti-parallel β-fold nih.gov |
| Amino Acid Binding Pocket | More constrained, providing high discrimination against some analogs pnas.orgchapman.edu | More open, allowing some flexibility for analog binding chapman.edu |
| Recognition of Lysine Analogs | Poor substrate for S-(2-aminoethyl)-l-cysteine pnas.org | Efficiently activates S-(2-aminoethyl)-l-cysteine pnas.orgresearchgate.net |
| tRNA Dependence | Lysine activation is often tRNA-dependent nih.gov | Lysine activation is typically tRNA-independent nih.gov |
| Evolutionary Lineage | Found in most archaea and some bacteria nih.govpnas.org | Found in eukaryotes, most bacteria, and a few archaea nih.govpnas.org |
This table summarizes the distinguishing features that contribute to the specificity of the two classes of Lysyl-tRNA synthetases.
This dual-class system for a single amino acid is an exception to the general rule that a specific aminoacyl-tRNA synthetase always belongs to the same class, reflecting a complex evolutionary history. nih.govpnas.org The structural and functional divergence between LysRS1 and LysRS2 provides a clear example of how different protein scaffolds can evolve to solve the same fundamental problem of molecular recognition with distinct specificity outcomes. pnas.org
Advanced Research Methodologies for Studying Adenosine 5 Lysyl Phosphate
Spectroscopic Techniques for Characterizing Enzymatic Reactions
Spectroscopic methods are invaluable for real-time monitoring of enzymatic reactions involving Adenosine-5'-[lysyl-phosphate]. These techniques provide insights into reaction kinetics and ligand binding events.
UV-Vis Spectroscopy for Reaction Progress Monitoring
UV-Vis spectroscopy is a fundamental technique used to monitor the progress of enzymatic reactions by detecting changes in the absorbance of light by chromophores. mdpi.com In the context of Adenosine-5'-[lysyl-phosphate], this method can be employed to follow the formation or consumption of molecules that absorb in the ultraviolet-visible range. For instance, the formation of the phosphodiester bond can be monitored if there is a detectable spectral shift between the substrates (ATP and lysine) and the product, Adenosine-5'-[lysyl-phosphate]. nih.gov The reaction rate is determined by measuring the change in absorbance at a specific wavelength over time. thermofisher.com This data is then used to calculate key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which are crucial for understanding enzyme efficiency and substrate affinity. thermofisher.com
A typical application involves monitoring the activity of enzymes like lysyl-tRNA synthetase, which catalyzes the formation of lysyl-AMP. The change in absorbance can be directly proportional to the concentration of the product formed or substrate consumed. thermofisher.com
Table 1: Example Data for Monitoring an Enzymatic Reaction using UV-Vis Spectroscopy
| Time (minutes) | Absorbance at 260 nm | Concentration of Product (µM) |
| 0 | 0.100 | 0 |
| 1 | 0.150 | 12.5 |
| 2 | 0.195 | 23.75 |
| 3 | 0.235 | 33.75 |
| 4 | 0.270 | 42.5 |
| 5 | 0.300 | 50.0 |
This table represents hypothetical data illustrating the linear increase in product concentration over time, as would be observed in a typical enzyme kinetic assay.
Fluorescence-Based Assays for Ligand Binding
Fluorescence-based assays offer high sensitivity for studying the binding of Adenosine-5'-[lysyl-phosphate] to its target enzymes. mdpi.com These methods often rely on changes in the fluorescence properties of a molecule upon binding. One common approach is fluorescence polarization (FP), where a fluorescently labeled ligand is used. uzh.ch When the small, fluorescently tagged ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, its rotation slows significantly, leading to an increase in fluorescence polarization. mdpi.comuzh.ch This change in polarization can be used to determine the binding affinity (Kd) of the ligand for the protein. uzh.ch
Alternatively, intrinsic protein fluorescence, often from tryptophan residues, can be monitored. The binding of a ligand like Adenosine-5'-[lysyl-phosphate] to an enzyme can cause conformational changes that alter the local environment of these tryptophan residues, leading to a change in their fluorescence intensity or emission wavelength. mdpi.com
Table 2: Illustrative Data from a Fluorescence Polarization Binding Assay
| Concentration of Unlabeled Ligand (nM) | Fluorescence Polarization (mP) | Percent Bound |
| 0.1 | 250 | 95 |
| 1 | 240 | 90 |
| 10 | 200 | 75 |
| 100 | 150 | 50 |
| 1000 | 110 | 10 |
| 10000 | 105 | 5 |
This hypothetical data demonstrates how increasing concentrations of an unlabeled competitor displace a fluorescently labeled ligand, leading to a decrease in fluorescence polarization. This allows for the calculation of the binding affinity of the unlabeled ligand.
Chromatographic Methods for Intermediate Detection and Quantification
Chromatographic techniques are essential for separating and quantifying Adenosine-5'-[lysyl-phosphate] and related molecules from complex biological mixtures.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of enzymatic reaction mixtures. americanpharmaceuticalreview.com Reverse-phase HPLC, in particular, is widely used to separate Adenosine-5'-[lysyl-phosphate] from its precursors (ATP and lysine) and potential byproducts. The separation is based on the differential partitioning of the molecules between a nonpolar stationary phase and a polar mobile phase. By using a gradient of increasing organic solvent in the mobile phase, molecules are eluted based on their hydrophobicity.
The eluted compounds can be detected by UV absorbance, typically at 260 nm for the adenine (B156593) ring. The retention time of the peak identifies the compound, while the peak area is proportional to its concentration. This allows for the precise quantification of the substrate, intermediate, and product over the course of the reaction.
Table 3: Example HPLC Retention Times for Reaction Components
| Compound | Retention Time (minutes) |
| ATP | 3.5 |
| Lysine (B10760008) | 1.2 |
| Adenosine-5'-[lysyl-phosphate] | 5.8 |
This table provides representative retention times for the separation of key components in the synthesis of Adenosine-5'-[lysyl-phosphate] by HPLC.
Mass Spectrometry-Based Approaches for Molecular Identification
Mass spectrometry (MS) is a highly sensitive and specific technique for the identification and characterization of molecules based on their mass-to-charge ratio. uab.edu When coupled with liquid chromatography (LC-MS), it becomes a formidable tool for analyzing the products of enzymatic reactions. nih.gov For Adenosine-5'-[lysyl-phosphate], electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be transferred into the gas phase for mass analysis.
Tandem mass spectrometry (MS/MS) can provide further structural information. nih.gov In an MS/MS experiment, the parent ion corresponding to Adenosine-5'-[lysyl-phosphate] is selected and fragmented. The resulting fragment ions provide a fingerprint that confirms the identity of the molecule and can reveal details about its chemical structure. This is particularly useful for distinguishing between isomeric compounds and identifying unexpected reaction products. nih.gov
Table 4: Expected Mass-to-Charge Ratios (m/z) in an ESI-MS Analysis
| Ion | Expected m/z (Positive Mode) |
| [Adenosine-5'-[lysyl-phosphate] + H]⁺ | 475.15 |
| [ATP + H]⁺ | 508.00 |
| [Lysine + H]⁺ | 147.11 |
This table shows the expected m/z values for the protonated forms of the key molecules in a positive ion mode ESI-MS analysis.
X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation
Understanding the three-dimensional structure of enzymes in complex with Adenosine-5'-[lysyl-phosphate] is crucial for elucidating the molecular basis of their function. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used for this purpose. wikipedia.orgfsu.edu
X-ray crystallography involves crystallizing the protein-ligand complex and then diffracting X-rays through the crystal. wikipedia.org The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined. biologiachile.cl This technique can provide high-resolution structures that reveal the precise interactions between Adenosine-5'-[lysyl-phosphate] and the amino acid residues in the enzyme's active site. nih.gov
Cryo-electron microscopy (cryo-EM) is a powerful alternative, particularly for large protein complexes or those that are difficult to crystallize. fsu.edu In cryo-EM, a solution of the complex is rapidly frozen in a thin layer of vitreous ice and then imaged using an electron microscope. fsu.edu Thousands of images of individual particles are then computationally averaged to generate a 3D reconstruction of the complex. oup.com Recent advances in cryo-EM have enabled the determination of near-atomic resolution structures for a wide range of biological macromolecules. nih.gov
Table 5: Comparison of Structural Biology Techniques for Studying Adenosine-5'-[lysyl-phosphate] Complexes
| Technique | Resolution | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | High (often < 2 Å) | Well-ordered crystals | High resolution, well-established methods | Crystal formation can be a bottleneck |
| Cryo-Electron Microscopy | Medium to High (typically 2-4 Å) | Purified, stable complex in solution | No need for crystals, can study large complexes in a near-native state. oup.com | Can be limited by particle size and conformational heterogeneity |
Co-crystallization Strategies with Enzyme and Intermediate
Co-crystallization is a technique used to form a single crystal containing two or more different molecules in a specific stoichiometric ratio. copernicus.org In the context of Adenosine-5'-[lysyl-phosphate], this typically involves crystallizing an enzyme, such as lysyl-tRNA synthetase (LysRS), in complex with this key reaction intermediate. ebi.ac.ukgu.se The formation of this complex is crucial for understanding the first step of protein biosynthesis, where the amino acid lysine is activated by ATP to form lysyl-adenylate. gu.se
Several strategies are employed to obtain these co-crystals. One common approach is to soak pre-formed crystals of the apoenzyme (the enzyme without its substrate) in a solution containing the ligand of interest. ebi.ac.uk However, for an unstable intermediate like Adenosine-5'-[lysyl-phosphate], it is often more effective to co-crystallize the enzyme in the presence of the substrates that form the intermediate in situ or with a stable analog of the intermediate.
For instance, crystals of Escherichia coli lysyl-tRNA synthetase (LysU) have been successfully obtained in the presence of lysine and the non-hydrolyzable ATP analog, AMP-PCP, to mimic the substrate-bound state. ebi.ac.uk To capture the intermediate itself, researchers have crystallized the enzyme with lysine and ATP, allowing the formation of the lysyl-adenylate intermediate within the crystal lattice. ebi.ac.uk These "snapshots" of the reaction provide a structural basis for the mechanism of lysine activation. ebi.ac.uk
The table below summarizes examples of co-crystallization studies involving lysyl-adenylate and its associated enzymes.
| Enzyme | Ligand(s) | PDB ID | Organism | Reference |
| Lysyl-tRNA synthetase (LysU) | Lysyl-adenylate intermediate | 1E1T | Escherichia coli | gu.se |
| Lysyl-tRNA synthetase | Lysyl-adenylate | 4UP7 | Entamoeba histolytica | pdbj.org |
| ε-poly-L-lysine synthetase (Pls) adenylation domain | Lysyl-adenylate | Not specified | Not specified | nih.gov |
| Pyrrolysyl-tRNA synthetase (PylRS) | BocLys-AMPPNP (analog) | Not specified | Methanosarcina mazei | sigmaaldrich.com |
Data Collection and Refinement for High-Resolution Structures
Once suitable crystals of the enzyme-intermediate complex are obtained, the next step is to collect X-ray diffraction data. The crystal is exposed to an intense X-ray beam, and the resulting diffraction pattern is recorded on a detector. aiinmr.com The quality of the diffraction data is paramount for obtaining a high-resolution structure. Factors such as crystal size, purity, and regularity of the internal structure are critical. ebi.ac.uk
Modern data collection is often performed at synchrotron sources, which provide highly intense and focused X-ray beams, enabling the use of smaller crystals and reducing data collection times. The diffraction images are then processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. aiinmr.com
The resolution of the data is a key indicator of the level of detail that can be observed in the final electron density map. For example, the structure of E. coli LysU complexed with the lysyl-adenylate intermediate was determined to a resolution of 2.1 Å. ebi.ac.uk The crystal structure of the adenylation domain of ε-poly-L-lysine synthetase in complex with lysyl adenylate was determined at a 2.3 Å resolution. nih.gov
After obtaining the initial electron density map, a model of the protein and the bound Adenosine-5'-[lysyl-phosphate] is built and refined. Refinement is an iterative process of adjusting the atomic coordinates of the model to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. ebi.ac.uk This process also involves ensuring that the model adheres to known stereochemical principles. The quality of the final refined structure is assessed using metrics such as the R-factor and R-free.
The table below presents typical data collection and refinement statistics for crystallographic studies of enzyme-Adenosine-5'-[lysyl-phosphate] complexes.
| Parameter | Example Value (PDB: 2ZE5) | Description |
| Data Collection | ||
| Resolution (Å) | 2.31 | A measure of the level of detail in the electron density map. rcsb.org |
| Space Group | P212121 | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (Å) | a=50.1, b=60.2, c=75.3 | The dimensions of the repeating unit of the crystal. |
| Completeness (%) | 99.5 | The percentage of unique reflections measured. |
| Redundancy | 4.5 | The average number of times each unique reflection was measured. |
| Refinement | ||
| R-work | 0.201 | A measure of the agreement between the experimental data and the calculated structure factors from the model. rcsb.org |
| R-free | 0.254 | Similar to R-work, but calculated for a small subset of reflections that were not used in refinement, providing an unbiased measure of model quality. rcsb.org |
| No. of Atoms | 1,894 | The total number of atoms in the refined model. rcsb.org |
| Average B-factor (Ų) | 35.0 | A measure of the thermal motion or disorder of the atoms. |
Isotopic Labeling and Nuclear Magnetic Resonance (NMR) Spectroscopy
Isotopic labeling, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful approach to study the structure, dynamics, and function of molecules in solution. copernicus.org For Adenosine-5'-[lysyl-phosphate], these techniques can provide information that is complementary to the static picture offered by X-ray crystallography, particularly regarding its formation, conformational flexibility, and interaction with enzymes in a more native-like solution environment.
Elucidating Reaction Mechanisms via Isotopic Tracers
Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes, such as replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹⁶O with ¹⁸O. mdpi.com Since isotopes of an element have the same chemical properties, the labeled molecule behaves identically to its unlabeled counterpart in biological systems. researchgate.net However, the difference in mass or nuclear spin allows the labeled molecule to be traced and detected. mdpi.com
This "tagging" of atoms is invaluable for elucidating reaction mechanisms. researchgate.net For the formation of Adenosine-5'-[lysyl-phosphate] from lysine and ATP, isotopic tracers can be used to follow the fate of specific atoms. For example, by using ATP labeled with ¹⁸O in the α-phosphate, one could determine the stereochemical course of the nucleophilic attack by the lysine carboxylate. The analysis of the products by mass spectrometry would reveal the position of the ¹⁸O label, providing insight into the geometry of the transition state.
Similarly, labeling the lysine substrate can help to understand the binding and activation process. The use of stable isotope-labeled compounds is crucial for quantitative studies of metabolic fluxes and for modeling metabolic networks. mdpi.com
Probing Molecular Dynamics and Conformations in Solution
NMR spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. It can provide detailed information about the structure, dynamics, and chemical environment of individual atoms within a molecule in solution. copernicus.org For a flexible molecule like Adenosine-5'-[lysyl-phosphate], NMR is particularly well-suited to characterize its conformational preferences and dynamics.
High-resolution ¹H NMR can reveal the presence of different conformers in solution, and techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space distances between protons, helping to define the three-dimensional structure. copernicus.org The rates of conformational exchange can also be determined from the NMR signal line shapes. medchemexpress.com
³¹P NMR is especially useful for studying phosphorus-containing compounds like Adenosine-5'-[lysyl-phosphate]. aiinmr.com The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, including the nature of the substituents and the bond angles. This allows for the direct observation of the phosphate (B84403) group and its interactions. By comparing the ³¹P NMR spectrum of free Adenosine-5'-[lysyl-phosphate] with that of the enzyme-bound form, one can probe the changes in the electronic environment of the phosphate group upon binding and activation.
Furthermore, isotopic labeling with ¹³C and ¹⁵N can be used to enhance the sensitivity and resolution of NMR experiments, particularly when studying the compound in complex with a large enzyme molecule. These labeled compounds allow for the use of multidimensional NMR experiments that can resolve spectral overlap and facilitate the assignment of signals, providing a more complete picture of the molecular dynamics and interactions in solution.
Theoretical Frameworks and Future Research Directions
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations have emerged as powerful tools for investigating the transient and highly reactive nature of Adenosine-5'-[lysyl-phosphate], also known as lysyl-adenylate. These in silico approaches provide insights at an atomic level that are often difficult to capture through experimental methods alone.
Molecular dynamics simulations allow for the detailed examination of the interactions between lysyl-adenylate and its synthesizing enzyme, Lysyl-tRNA Synthetase (LysRS). By simulating the dynamic behavior of the enzyme-intermediate complex, researchers can identify key amino acid residues and non-covalent interactions that stabilize the intermediate within the active site. nih.govsisgeenco.com.br
Simulations of LysRS reveal that a network of hydrogen bonds and electrostatic interactions holds the lysyl-adenylate in a specific orientation, poised for the subsequent transfer of the lysyl group to its cognate tRNA. nih.govgenesilico.pl For instance, studies on Escherichia coli LysU have identified a loop near the catalytic pocket that becomes ordered upon the binding of the adenosine (B11128) moiety, effectively securing the intermediate. genesilico.pl The lysine (B10760008) portion of the intermediate is also stabilized by interactions; in E. coli LysU, the side chain amino group forms a salt bridge with the residue Glu428. rcsb.org Computational methods like molecular docking and MD simulations are used to evaluate the binding modes and stability of ligands within the enzyme's active site. nih.govresearchgate.net These models help in understanding how conformational changes in the enzyme are triggered upon substrate and intermediate binding, leading to a "closing up" of the active site to facilitate catalysis. nih.gov
Table 1: Key Interactions in Enzyme-Ligand Complexes Identified via Computational Modeling This table is generated based on findings from related enzyme-ligand simulation studies.
| Interacting Residue(s) | Ligand Group | Type of Interaction | Reference Enzyme System |
|---|---|---|---|
| Arg262 | Carboxylate group of lysine | Hydrogen Bond | E. coli LysS nih.gov |
| Gly216 (carbonyl oxygen) | α-amino group of lysine | Hydrogen Bond | E. coli LysS nih.gov |
| Glu428 | Side chain amino group of lysine | Salt Bridge | E. coli LysU rcsb.org |
| Conserved Arginine Residues | Phosphate (B84403) groups of ATP | Electrostatic Interaction | Class II AARS aars.online |
A primary application of computational chemistry in this context is the elucidation of the reaction mechanism, including the prediction of transition state structures. The formation of Adenosine-5'-[lysyl-phosphate] from lysine and ATP is a two-step process catalyzed by LysRS. zymedi.combiorxiv.org Computational models can map the energy landscape of this reaction, identifying the high-energy transition state of the nucleophilic attack by the lysine carboxylate on the α-phosphate of ATP. genesilico.pl
These simulations have shown that the enzyme's active site is exquisitely shaped to lower the activation energy of this reaction. It positions the substrates optimally and stabilizes the pentavalent transition state through a network of interactions with conserved amino acids and metal ions. genesilico.pl Multi-scale computational chemistry approaches are employed to investigate these mechanisms, providing a detailed understanding of how LysRS achieves its high degree of accuracy and efficiency. core.ac.uk By predicting these transient structures, researchers can better understand the fundamental principles of enzyme catalysis and the specific role of LysRS in protein synthesis.
Engineering of Lysyl-tRNA Synthetases for Modified Adenosine-5'-[lysyl-phosphate] Analogs
The ability to create modified analogs of Adenosine-5'-[lysyl-phosphate] is of significant interest for expanding the genetic code to include non-canonical amino acids (ncAAs). This requires re-engineering the Lysyl-tRNA Synthetase to recognize and activate lysine derivatives with ATP.
Rational design involves making specific, knowledge-based mutations to the active site of an enzyme to alter its substrate specificity. Based on the crystal structure of LysRS and computational models of its active site, researchers can identify key residues that determine substrate recognition. nih.govrcsb.org By mutating these residues, the binding pocket can be reshaped to accommodate lysine analogs instead of the natural lysine.
For example, a rationally designed pyrrolysyl-tRNA synthetase (PylRS) mutant, N346A/C348A, was successfully used to incorporate various phenylalanine derivatives. nih.gov This same principle is applied to LysRS, where mutations are introduced to create space for modifications on the lysine side chain, thereby enabling the synthesis of novel lysyl-adenylate analogs. This approach greatly expands the inventory of genetically encodable ncAAs. nih.gov
Directed evolution offers a powerful alternative to rational design, particularly when detailed structural information is limited. This method mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. A large library of mutant synthetase genes is created, and selection systems are used to identify variants that can successfully charge a tRNA with a specific ncAA. pnas.orgpnas.org
Phage-assisted continuous evolution (PACE) is one such technique that allows for rapid evolution over hundreds of generations. broadinstitute.org PACE has been used to improve the enzymatic efficiency of a pyrrolysyl-tRNA synthetase, an enzyme often modified to accept lysine analogs. broadinstitute.org These evolved synthetases can exhibit not only altered specificity but also polyspecificity, meaning they can recognize a broad range of ncAA substrates. pnas.orgjohnshopkins.edu This approach has been successful in creating N-acetyl-lysyl-tRNA synthetases (AcKRSs) capable of generating the corresponding N-acetyl-lysyl-adenylate intermediate for subsequent incorporation into proteins. pnas.orgnih.gov
Table 2: Examples of Engineered Synthetases for Non-Canonical Amino Acid Incorporation This table summarizes findings from directed evolution and rational design studies on aminoacyl-tRNA synthetases.
| Engineered Synthetase | Method | Target Non-Canonical Amino Acid | Key Findings |
|---|---|---|---|
| N-acetyl-lysyl-tRNA synthetase (AcKRS) | Directed Evolution | Nε-acetyl-lysine | Evolved enzyme showed specificity for N-acetyl-lysine both in vitro and in vivo. pnas.orgnih.gov |
| Iodo-phenylalanyl-tRNA synthetase (IFRS) | Directed Evolution | Iodo-phenylalanine and other ncAAs | Displayed enhanced activity and substrate promiscuity over a large chemical library. pnas.orgbroadinstitute.org |
| Pyrrolysyl-tRNA synthetase (PylRS) N346A/C348A | Rational Design | Phenylalanine derivatives | Successfully incorporated a variety of phenylalanine derivatives with large para substituents. nih.gov |
Exploring Undiscovered Biological Roles of Adenosine-5'-[lysyl-phosphate]
While primarily known as a transient intermediate in protein synthesis, emerging evidence suggests that Adenosine-5'-[lysyl-phosphate] may have biological roles beyond this canonical function. nih.gov The interaction of lysyl-adenylate with other cellular components points towards its potential involvement in metabolic regulation and signaling pathways.
One of the most significant findings is that the lysyl-adenylate generated by LysRS is a natural substrate for Histidine Triad (B1167595) Nucleotide Binding Proteins (Hints). nih.gov Hint proteins are a highly conserved superfamily of enzymes, and their ability to process lysyl-AMP suggests a direct biochemical link between amino acid activation and other cellular processes. This interaction hints at a potential regulatory role for Hints on the activity of LysRS and possibly other aminoacyl-tRNA synthetases. nih.gov
Furthermore, LysRS is implicated in the synthesis of dinucleoside polyphosphates, such as diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A), which are considered signaling molecules or "alarmones" involved in stress responses like heat shock. rcsb.orgnih.gov The synthesis of Ap4A by some synthetase complexes is dependent on the prior activation of the amino acid, implicating the lysyl-adenylate intermediate in these signaling pathways. nih.gov These findings open new avenues of research into the non-canonical functions of aminoacyl-adenylates as potential signaling molecules or regulators of cellular metabolism.
Development of Novel Biochemical Tools Based on Adenosine-5'-[lysyl-phosphate]
The unique structure and transient nature of lysyl-AMP make it and its analogs valuable templates for designing biochemical tools to investigate enzymatic processes.
Tracking the formation and consumption of lysyl-AMP is key to understanding the kinetics and mechanism of enzymes like LysRS and NRPS A-domains. Radioactive labeling provides a powerful method for this purpose. For instance, by using [α-³²P]ATP in an enzymatic reaction with LysRS, the formation of the lysyl-[α-³²P]AMP intermediate can be monitored. nih.govumn.educaltech.edu The subsequent transfer of the radiolabeled AMP moiety to another substrate, such as a Hint protein, can then be tracked, providing direct evidence of the reaction pathway and its dynamics. nih.govumn.educaltech.edu
While effective, radioactive assays have limitations. Modern label-free methods are also being developed to quantify tRNA aminoacylation, which could be adapted to study the initial adenylation step. mdpi.com Furthermore, the synthesis of lysyl-AMP analogs carrying fluorescent reporters could offer a non-radioactive alternative for real-time kinetic analysis of aminoacylation and the subsequent transfer reactions.
Stable analogs of the substrates or intermediates of an enzymatic reaction are invaluable tools for mechanistic and structural studies. In the case of LysRS, which forms lysyl-AMP from lysine and ATP, non-hydrolyzable ATP analogs have been instrumental. For example, AMP-PCP (5'-adenylyl (beta,gamma-methylene)diphosphonate), an ATP analog where the β-γ bridging oxygen is replaced by a methylene (B1212753) group, can bind to the enzyme's active site along with lysine but cannot be hydrolyzed to form the adenylate. nih.govrcsb.org This effectively "traps" the enzyme in its substrate-bound state, allowing for the determination of high-resolution crystal structures that provide "snapshots" of the active site just prior to catalysis. nih.govrcsb.org
These structural studies reveal how the enzyme positions the substrates for nucleophilic attack and stabilizes the transition state. nih.govrcsb.org Similarly, developing a stable, non-reactive analog of the lysyl-AMP intermediate itself would be a powerful tool. Such a molecule could act as a potent competitive inhibitor, binding tightly to the active site and allowing for detailed structural and functional characterization of the enzyme in a state that mimics the post-adenylation step. These mechanism-based inhibitors are crucial for dissecting the complex choreography of multi-domain enzymes like NRPSs. nih.gov
| Tool Type | Example Compound/Method | Application in Research |
| Radioactive Probe | [α-³²P]ATP | Tracing the formation of lysyl-AMP and its transfer to other molecules like Hint proteins. nih.govumn.edu |
| Non-hydrolyzable Substrate Analog | AMP-PCP | Trapping LysRS in a pre-catalytic state for X-ray crystallography studies. nih.govrcsb.org |
| Mechanism-Based Inhibitor (Concept) | Stable Lysyl-AMP Analog | Potentially inhibiting LysRS or NRPS A-domains for functional and structural analysis of post-adenylation steps. nih.gov |
Q & A
Q. What enzymatic systems are commonly used to synthesize adenosine-5'-[lysyl-phosphate], and how are reaction conditions optimized?
Adenosine-5'-[lysyl-phosphate] can be synthesized via enzymatic cascades involving kinases and ligases. For example:
- Phosphorylation cascades : Systems combining adenylate kinase (converting AMP to ADP) and nucleoside diphosphate kinase (converting ADP to ATP) are used to generate high-energy phosphate donors. Mg²⁺ ions (≤30 mM) are critical for stabilizing phosphate transfer .
- Lysyl incorporation : Lysyl-tRNA synthetase may catalyze lysyl-adenylate formation, with subsequent phosphorylation. Zinc ions and pyrophosphatase can enhance yield by shifting equilibrium toward product formation .
- Chemical coupling : Water-soluble carbodiimides (e.g., EDC) facilitate pyrophosphate bond formation between lysine and adenosine phosphates, with Mg²⁺ improving reaction efficiency .
Q. What analytical methods are recommended for quantifying adenosine-5'-[lysyl-phosphate] in enzymatic assays?
- Chromatography : Reverse-phase HPLC or UHPLC (e.g., Thermo Scientific™ Vanquish™) with UV detection at 260 nm resolves adenosine derivatives. Retention times and spiking with standards validate peaks .
- Enzymatic coupling assays : ATP/ADP luciferase-based bioluminescence detects phosphate transfer indirectly. Calibration curves using known ATP/ADP concentrations improve accuracy .
- Isotopic labeling : [γ-³²P]ATP incorporation into lysyl-phosphate bonds allows radiometric quantification, validated via TLC or PAGE .
Advanced Research Questions
Q. How do conflicting data on lysine's role in adenosine-5'-phosphate derivatives (e.g., Ap4A synthesis) inform experimental design?
- Contradiction : Lysyl-tRNA synthetase synthesizes Ap4A without lysine in some systems , but lysine is required for lysyl-phosphate formation.
- Resolution : Use isotopic tracers (³H-lysine) to track lysine incorporation. Compare lysine-free vs. lysine-supplemented systems.
- Methodological adjustments : Include negative controls (e.g., lysyl-tRNA synthetase inhibitors) and validate via mass spectrometry to confirm product identity .
Q. What regulatory mechanisms govern adenosine-5'-[lysyl-phosphate] integration into mitochondrial energy metabolism?
- ATP/ADP dynamics : Mitochondrial oxidative phosphorylation (OXPHOS) is regulated by ADP/ATP ratios. Elevated ADP increases OXPHOS activity, potentially depleting adenosine-5'-[lysyl-phosphate] pools .
- Enzyme modulation : Acetyl-CoA synthetase activity (dependent on ATP → AMP conversion) may compete for adenosine phosphate substrates. Monitor AMP/ADP/ATP levels via coupled assays .
- Second messengers : Reversible phosphorylation of TCA cycle enzymes (e.g., pyruvate dehydrogenase) by adenosine derivatives alters metabolic flux. Use phospho-specific antibodies or ³²P labeling to trace modifications .
Q. How do divalent cations (e.g., Mg²⁺, Zn²⁺) influence the stability and reactivity of adenosine-5'-[lysyl-phosphate]?
- Mg²⁺ : Stabilizes phosphate bonds in enzymatic systems (e.g., adenylate kinase). Excess Mg²⁺ (>30 mM) inhibits some ligases by altering enzyme conformation .
- Zn²⁺ : Enhances lysyl-adenylate formation in synthetase reactions. Titrate Zn²⁺ (0.1–1 mM) to optimize yield while avoiding precipitation .
- Methodological note : Use chelators (EDTA) in control experiments to isolate cation-specific effects. Atomic absorption spectroscopy quantifies free ion concentrations .
Data Interpretation and Troubleshooting
Q. How should researchers address inconsistencies in reported thermodynamic parameters for adenosine phosphate hydrolysis?
- Critical evaluation : Cross-reference Gibbs free energy (ΔG) values from NBS datasets, accounting for ionic strength, pH, and Mg²⁺ concentrations .
- Experimental replication : Measure hydrolysis kinetics under standardized conditions (25°C, 0.1 M ionic strength) using calorimetry or phosphate-release assays .
- Error sources : Contaminating phosphatases or metal ions skew results. Pre-treat enzymes with phosphatase inhibitors (e.g., sodium orthovanadate) and use ultrapure reagents .
Q. What strategies resolve low yields in carbodiimide-mediated synthesis of adenosine-5'-[lysyl-phosphate]?
- Optimize pH : Reactions at pH 6.5–7.5 minimize hydrolysis of activated intermediates. Use buffered systems (e.g., MES, HEPES) .
- Additives : Include Mg²⁺ (5–10 mM) to stabilize transition states. Avoid nucleophiles (e.g., Tris buffer) that quench carbodiimide activity .
- Product isolation : Purify via anion-exchange chromatography (Q-Sepharose) with gradient elution (0–1 M NaCl) to separate unreacted substrates .
Methodological Best Practices
- Enzyme selection : Use thermostable kinases (e.g., Pyrococcus furiosus) for high-temperature reactions to reduce background hydrolysis .
- Quality control : Validate adenosine-5'-[lysyl-phosphate] purity via NMR (³¹P for phosphate, ¹H for lysine) and compare to commercial standards (if available) .
- Data normalization : Express results as µmol product/mg protein/min to account for enzyme batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
